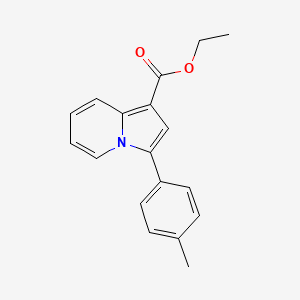

Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(4-methylphenyl)indolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-21-18(20)15-12-17(14-9-7-13(2)8-10-14)19-11-5-4-6-16(15)19/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYKSYBQQDODTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=C1)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methylphenyl)indolizine-1-carboxylate typically involves the cyclization of pyridine derivatives with suitable electrophiles. One common method is the palladium-catalyzed cross-coupling reaction between pyrrole derivatives and 1,4-dibromo-1,3-butadienes . This reaction proceeds under mild conditions and provides a straightforward route to the indolizine core.

Industrial Production Methods

Industrial production of indolizine derivatives, including this compound, often employs scalable catalytic processes. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are favored due to their efficiency and high yields . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Enolate-Mediated Cyclization (Au(I)-Catalyzed)

-

Enolate formation : The α-methylene carbon of acetoacetate attacks a gold-activated allene intermediate derived from 2-propargyloxypyridine .

-

Cyclization : Intramolecular aldol-like condensation forms the indolizine core.

-

Aromatization : Retro-Claisen elimination generates the final product (Fig. 1A) .

Ylid Cyclization (Base-Promoted)

-

Pyridinium salts derived from 2-ethoxycarbonylmethylpyridine form reactive ylids with bases (e.g., NaHCO₃).

-

Intramolecular aldol condensation followed by dehydration yields the indolizine skeleton .

Electrophilic Substitution

The indolizine ring undergoes electrophilic attacks at electron-rich positions (C-5 and C-7). Demonstrated reactions include:

| Electrophile | Product | Conditions | Source |

|---|---|---|---|

| Bromine (Br₂) | 5-Bromo derivative | CH₂Cl₂, 0°C | |

| Acetyl chloride (ClCOCH₃) | 7-Acetylated compound | AlCl₃ catalyst |

Ester Hydrolysis

The ethyl ester group is hydrolyzable under basic conditions:

This reaction is critical for generating bioactive metabolites .

Retro-Claisen Elimination

Observed during Au(I)-catalyzed synthesis with acetoacetates:

-

Intermediate 15 undergoes β-ketoester cleavage.

Biological Activity-Linked Reactions

While not purely chemical, the compound interacts with bacterial enzymes via:

-

Hydrogen bonding between the carboxylate and enzyme active sites .

-

π-π stacking of the 4-methylphenyl group with hydrophobic pockets .

Structural Confirmation Data

Reaction products are validated through:

Scientific Research Applications

Pharmacological Applications

1.1 Cardiovascular Disorders

Indolizine derivatives, including ethyl 3-(4-methylphenyl)indolizine-1-carboxylate, have demonstrated potential therapeutic effects in cardiovascular disorders. These compounds can potentiate the effects of catecholamines, which are crucial for managing conditions like cardiac insufficiency and disturbances in the cerebral vascular system. Research indicates that these derivatives may enhance cardiovascular responses, making them candidates for further development in treating heart-related ailments .

1.2 Anti-inflammatory and Immunomodulatory Effects

The compound is also explored for its immunomodulatory properties. It acts as an inhibitor of adenosine deaminase, which is significant in managing autoimmune diseases and preventing organ transplant rejection. By modulating immune responses, this compound could play a role in therapies for conditions such as lupus erythematosus and chronic progressive polyarthritis .

1.3 Cancer Treatment

Recent studies have highlighted the potential of indolizine compounds as inhibitors of the CBP/EP300 bromodomain receptor, which is implicated in various cancers. This compound may contribute to the development of new cancer therapeutics by targeting these pathways, particularly in prostate cancer treatment .

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various methods, including traditional organic synthesis techniques and more modern approaches like click chemistry. The latter provides efficient routes to form complex structures with high yields. Understanding the synthesis pathways is crucial for optimizing production for pharmaceutical applications .

Research has shown that indolizine derivatives exhibit a range of biological activities:

- Antimicrobial Properties: Some derivatives have demonstrated antibacterial and antiviral activity, suggesting their potential use in treating infectious diseases.

- Inhibition of Vascular Endothelial Growth Factor (VEGF): This activity positions these compounds as potential treatments for conditions characterized by abnormal blood vessel growth, such as certain cancers .

- Phosphodiesterase Inhibition: Compounds like this compound may also act as phosphodiesterase inhibitors, contributing to their therapeutic profiles in various disorders .

Case Studies and Research Findings

A review of recent literature reveals several case studies focusing on the efficacy of indolizine derivatives:

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)indolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine core can interact with biological macromolecules, such as proteins and nucleic acids, leading to modulation of their functions. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted indolizines exhibit significant variability in biological activity and physicochemical properties depending on their substituents. Below is a detailed comparison of Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison of this compound and Analogs

*logP values calculated using ChemBioDraw Ultra 13.0v.

†Estimated based on substituent contributions (methyl group: +0.5; phenyl: +2.0; ester: -0.7).

Key Findings

Substituent Effects on Lipophilicity (logP):

- Electron-withdrawing groups (e.g., halogens, nitro) increase logP, enhancing membrane permeability. For instance, the 4-bromo substituent in compound 2d raises logP to 4.85 compared to the methyl group in the target compound (~3.2) .

- The 3,4,5-trimethoxybenzoyl group in compound 11a results in the highest logP (5.73), correlating with improved cellular uptake .

Anticancer Activity Trends:

- Electron-deficient substituents (e.g., 4-fluorobenzoyl in 2c) show superior activity (63.1% growth inhibition) compared to bulky groups (e.g., 4-bromo in 2d: 22.4%) . This suggests that steric hindrance at C3 may reduce target binding.

- Methoxy groups (e.g., 3,4,5-trimethoxy in 11a) enhance activity (54.8%) due to improved solubility and hydrogen-bonding interactions .

Functional Group Modifications: The presence of a 7-amino group (as in ) shifts activity toward antioxidant effects (NO scavenging) rather than cytotoxicity, highlighting the role of the indolizine core in directing biological function.

Contradictions and Limitations

- While higher logP generally correlates with better anticancer activity in halogenated analogs (e.g., 2c vs. 2d), the 3,4,5-trimethoxy derivative (11a) defies this trend by combining high logP with moderate activity, suggesting competing steric effects .

Biological Activity

Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate is a compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of indolizine derivatives, including this compound, typically involves cyclization reactions of appropriate precursors. Various methods have been reported, including the use of diazo compounds and metal-catalyzed reactions. For instance, Liu and Yan demonstrated an efficient Au-catalyzed method for synthesizing indolizines from aldehydes and alkynes, which can be adapted for producing this specific compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it was tested against HepG2 liver cancer cells using the MTT assay, where it demonstrated a notable reduction in cell viability at concentrations as low as 100 µg/mL .

Table 1: Cytotoxicity Data Against HepG2 Cells

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 393.7 ± 0.2 |

| Doxorubicin | 0.5 ± 0.05 |

| Ellipticine | 0.7 ± 0.07 |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for anti-inflammatory properties. Research indicates that indolizine derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways .

Case Studies

Several case studies have illustrated the therapeutic potential of indolizine derivatives:

- Cardiovascular Applications : Indolizines have been explored for their ability to potentiate the effects of catecholamines in treating cardiovascular disorders. This suggests a dual role where these compounds can address both cancer and cardiovascular issues .

- Uricosuric Action : Indolizines have shown promise in managing conditions related to excess uric acid, such as gout, by enhancing uric acid excretion through inhibition of xanthine oxidase .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate, and what characterization methods are typically employed?

The compound is synthesized via multi-step organic reactions. A common approach involves cyclization of pyridine derivatives with alkynes under palladium or copper catalysis to form the indolizine core, followed by benzoylation and esterification . For example, 4-acetylpyridinium bromides react with substituted benzoyl chlorides in dimethylformamide (DMF) with K₂CO₃ as a base. Characterization relies on NMR (¹H, ¹³C), LC-MS, and elemental analysis. Specific signals in ¹H-NMR (e.g., aromatic protons at δ 7.60–7.69 ppm and ethyl ester protons at δ 4.18–4.22 ppm) confirm structural integrity .

Q. What biological activities have been reported for this compound and its analogs?

Indolizine derivatives exhibit antimicrobial, antioxidant, and anticancer properties. For instance, analogs with 4-fluorobenzoyl or 4-chlorobenzoyl substituents showed antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and antioxidant efficacy in DPPH radical scavenging assays (IC₅₀: 12–45 µM) . Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., -Cl, -F) enhance bioactivity compared to electron-donating groups (e.g., -CH₃) .

Q. What analytical techniques are critical for resolving structural ambiguities in indolizine derivatives?

¹H-¹³C HSQC and HMBC NMR experiments are essential for assigning quaternary carbons and confirming substitution patterns. For example, coupling constants in ¹H-NMR (e.g., J = 7.2 Hz for ethyl ester protons) and carbonyl carbon signals in ¹³C-NMR (δ ~181 ppm) help differentiate between regioisomers . Mass spectrometry (ESI-MS) with accurate m/z values (e.g., 343 [M+H]⁺ for a chloro-substituted analog) further validates molecular formulas .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data when characterizing substituted indolizine derivatives?

Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. For example, DMSO-d₆ may cause signal broadening due to hydrogen bonding with amino groups. Strategies include:

- Using deuterated solvents (e.g., CDCl₃ for non-polar intermediates).

- Comparing experimental data with computed spectra (DFT calculations).

- Employing 2D NMR (COSY, NOESY) to resolve overlapping signals . Contradictions in elemental analysis (e.g., C, H, N percentages) may require repurification via column chromatography or recrystallization .

Q. What strategies optimize reaction yields for indolizine carboxylate derivatives under varying substituents?

Yield optimization depends on:

- Catalyst selection : Pd(OAc)₂ or CuI for cyclization steps (yields: 60–85%).

- Solvent polarity : DMF or acetonitrile enhances solubility of aromatic intermediates.

- Temperature control : Reactions at 80–100°C improve kinetics without decomposition.

- Substituent effects : Electron-deficient benzoyl chlorides (e.g., 4-Cl-C₆H₄COCl) react faster than electron-rich analogs, reducing side products .

Q. How can computational methods predict the reactivity of this compound in further derivatization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution (EAS) sites. The C-7 position of the indolizine core is more reactive due to lower localization energy (LE: ~1.2 eV). Fukui indices (ƒ⁺) identify nucleophilic centers for reactions like nitration or halogenation . Molecular docking can also predict binding affinities to biological targets (e.g., tyrosine kinases) for drug design .

Q. What experimental designs mitigate challenges in evaluating the antioxidant potential of this compound?

Key considerations include:

- Assay selection : Combine DPPH radical scavenging with lipid peroxidation inhibition assays.

- Concentration gradients : Test 1–100 µM ranges to avoid solubility issues.

- Control experiments : Use ascorbic acid as a positive control and validate results via ESR spectroscopy to detect radical quenching .

- Cell-based models : Measure ROS levels in RAW 264.7 macrophages using fluorescent probes (e.g., DCFH-DA) .

Methodological Tables

Table 1: Key NMR Signals for this compound Analogs

| Substituent | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| 4-CH₃-C₆H₄CO- | 7.69 (2H, m, Ar-H), 1.22 (3H, t, CH₃) | 181.29 (C=O), 14.93 (CH₃) |

| 4-Cl-C₆H₄CO- | 7.71 (2H, d, J = 8.4 Hz, Ar-H) | 163.72 (C=O), 128.33 (C-Cl) |

Table 2: Reaction Yield Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | +15–20% |

| Solvent | DMF | +10% |

| Temperature | 90°C | +12% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.